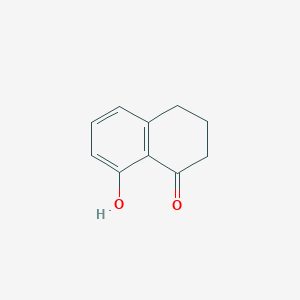
8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one
Cat. No. B1582050
M. Wt: 162.18 g/mol
InChI Key: ZZBDJLNCCKCFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04894381
Procedure details


227 g (1.9 mols) of thionyl chloride are added dropwise to a mixture of 503 g (7.4 mols) of imidazole and 1.6 liter of methylene chloride at 5° C., while stirring. The mixture is subsequently stirred for 20 minutes and 157 g (0.97 mol) of 8-hydroxy-1-tetralone are then added. The reaction mixture is stirred for a further 2 hours and then filtered and the filtrate is poured into ice water. The organic phase is separated off and concentrated under reduced pressure. The residue is taken up in 1 liter of toluene and the solution formed is boiled under reflux for one hour. The mixture is concentrated again under reduced pressure and the residue which remains is dissolved in methylene chloride. The organic phase is washed with water and concentrated under reduced pressure. The residue is triturated with toluene, the product separating out as crystals. 95 g of 3,4-dihydro-1-(imidazol-1-yl)-8-hydroxynaphthalene of melting point 186° C. are obtained in this manner.




Identifiers


|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[NH:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[OH:10][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:20]=1[C:19](=O)[CH2:18][CH2:17][CH2:16]2>C(Cl)Cl>[N:5]1([C:19]2[C:20]3[C:15](=[CH:14][CH:13]=[CH:12][C:11]=3[OH:10])[CH2:16][CH2:17][CH:18]=2)[CH:9]=[CH:8][N:7]=[CH:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
227 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
503 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
157 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=CC=C2CCCC(C12)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is subsequently stirred for 20 minutes
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred for a further 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate is poured into ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for one hour
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated again under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue which remains is dissolved in methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is triturated with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product separating out as crystals
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC=C1)C1=CCCC2=CC=CC(=C12)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 95 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
